

# Nirogacestat compared to sorafenib desmoid tumors

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## Compound Focus: Nirogacestat

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## Efficacy and Safety Profile Comparison

Feature	Nirogacestat (Ogsiveo)	Sorafenib (Nexavar)
Drug Class	Gamma secretase inhibitor (GSI) [1] [2]	Tyrosine kinase inhibitor (TKI) [3]
Regulatory Status	FDA-approved for desmoid tumors (Nov 2023) [4] [5]	Used off-label; approved for other cancers (kidney, liver, thyroid) [6] [3]
Pivotal Trial	Phase 3 DeFi trial (NCT03785964) [4] [7]	Phase 3 Alliance A091105 trial (NCT02066181) [7]
Progression-Free Survival (PFS) Hazard Ratio (HR)	HR: 0.29 (95% CI: 0.15-0.55); 71% reduction in risk of progression/death [4] [7]	HR: 0.13 (95% CI: 0.05-0.31); 87% reduction in risk of progression/death [7]
Objective Response Rate (ORR)	41% (up to 45.7% with long-term treatment) [8] [4]	33% [9] [6]
Placebo Response	8% ORR [4]	20% ORR [6] [7]

Feature	Nirogacestat (Ogsiveo)	Sorafenib (Nexavar)
Common Adverse Events (AEs)	Diarrhea, rash, nausea, fatigue, stomatitis [5]	Diarrhea, rash, hypertension, hand-foot skin reaction, fatigue [7]
Key Unique Toxicities	<b>Ovarian dysfunction</b> (75% in premenopausal women; often reversible upon discontinuation), non-melanoma skin cancer, electrolyte abnormalities [9] [4] [5]	Skin toxicity, hypertension [7]

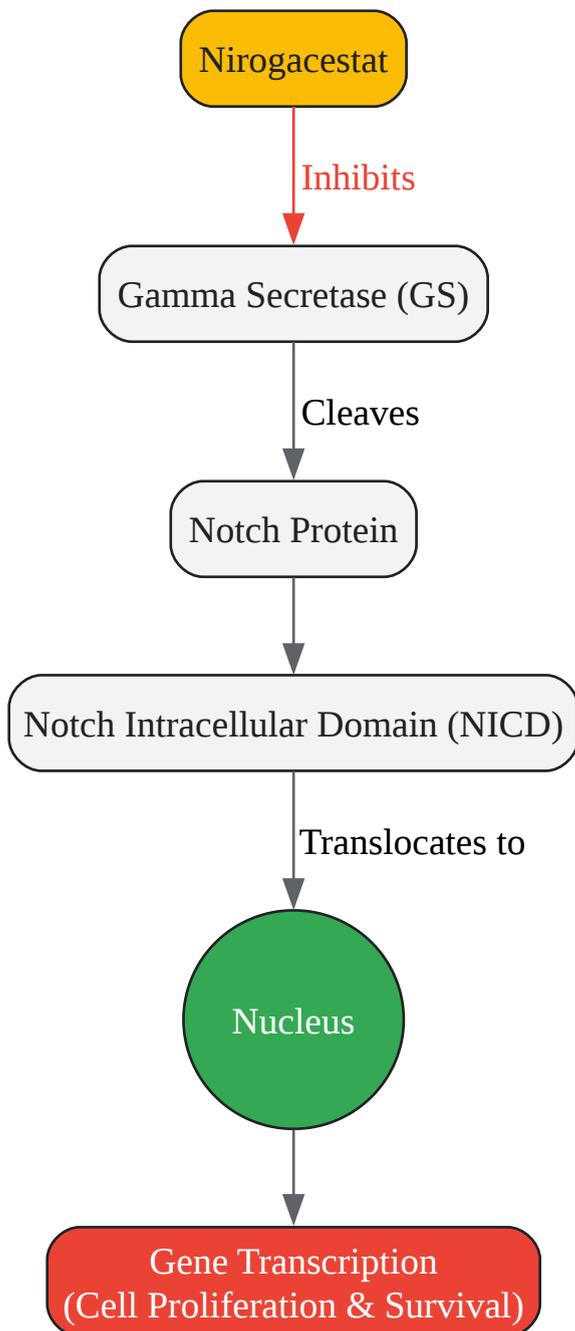
## Mechanism of Action and Experimental Protocols

The two drugs work through entirely different biological pathways, which underpins their distinct efficacy and safety profiles.

### Nirogacestat: Gamma Secretase Inhibition

**Nirogacestat** is a selective gamma secretase (GS) inhibitor. The GS enzyme complex cleaves numerous transmembrane proteins, including Notch. Inhibiting GS prevents the proteolytic release of the Notch intracellular domain (NICD), which subsequently cannot translocate to the nucleus to activate target genes involved in cell proliferation and survival [1]. The relevance to desmoid tumors is linked to the crosstalk between the Notch and Wnt signaling pathways [1].

- **Key Experimental Protocol (DeFi Trial):** The Phase 3 DeFi trial was a global, randomized, double-blind, placebo-controlled study [4] [5].
  - **Patient Population:** 142 adults with progressive desmoid tumors confirmed by RECIST criteria within the past year [7].
  - **Intervention:** **Nirogacestat** 150 mg orally twice daily vs. placebo in 28-day cycles [4] [7].
  - **Primary Endpoint:** Progression-free survival (PFS) [4].
  - **Key Secondary Endpoints:** Objective response rate (ORR) by RECIST 1.1, patient-reported outcomes (pain, symptom burden, quality of life) [4] [1].



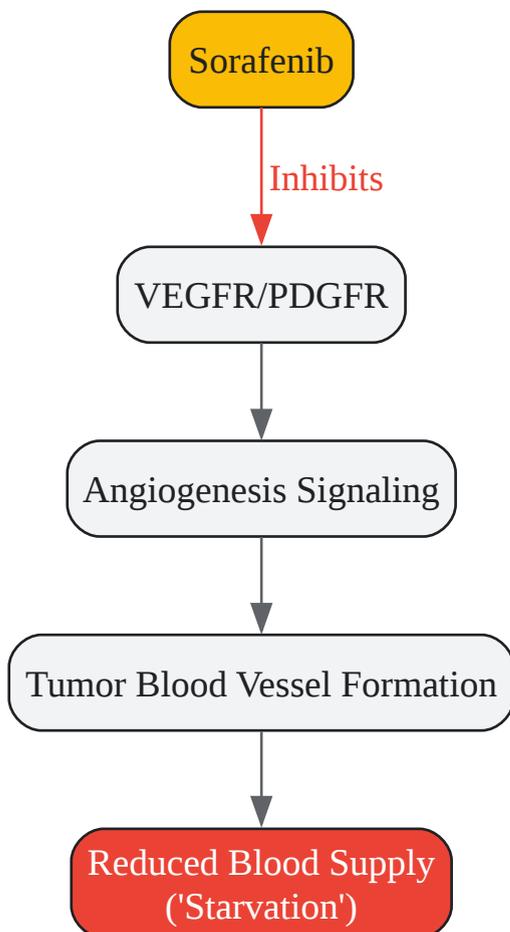
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## Sorafenib: Multi-Tyrosine Kinase Inhibition

Sorafenib is a multi-kinase inhibitor that blocks several tyrosine kinase proteins [3]. It is believed to work against desmoid tumors primarily by inhibiting vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which disrupts tumor angiogenesis, effectively

"starving" the tumor of blood supply [6] [10]. It may also target other pathways involved in tumor cell proliferation.

- **Key Experimental Protocol (Alliance A091105 Trial):** This was a randomized, double-blind, placebo-controlled Phase 3 trial [7].
  - **Patient Population:** Patients with confirmed, advanced, and refractory desmoid tumors who were symptomatic or had progressive disease ( $\geq 10\%$  growth within 6 months) [7].
  - **Intervention:** Sorafenib 400 mg orally once daily (a 50% lower dose than used in other cancers) vs. placebo [7].
  - **Primary Endpoint:** Progression-free survival (PFS) [7].
  - **Unique Imaging Biomarker:** The study also retrospectively assessed changes in MRI T2-weighted signal intensity, with a  $>30\%$  decrease suggesting increased tumor fibrosis and loss of cellularity, which correlated with clinical benefit [10].



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## Key Considerations for Clinical and Research Decisions

- **Trial Design and Cross-Trial Comparisons:** A direct, head-to-head comparison between the two drugs does not exist [2]. The DeFi trial for **nirogacestat** required RECIST progression for enrollment, while the sorafenib trial included symptomatic patients or those with minor progression, potentially enrolling patients at different disease stages [9] [7]. The higher placebo response rate in the sorafenib trial (20% vs. 8%) highlights the unpredictable nature of desmoid tumors and the challenge of comparing outcomes across trials [6] [7].
- **Toxicity Profile is a Critical Differentiator:** The choice of therapy may heavily depend on patient-specific factors due to the distinct toxicity profiles. **Nirogacestat's ovarian toxicity** is a significant consideration for managing premenopausal women, though data suggests it is often reversible [9] [7]. Conversely, sorafenib's toxicities (e.g., rash, hand-foot syndrome) are more familiar to oncologists but can impact quality of life and require management [9] [7].
- **The Evolving Treatment Landscape:** **Nirogacestat** has established a new standard as the first FDA-approved therapy. However, research is actively exploring its optimal use, including combination strategies (e.g., with cryoablation) [8] [6] and other investigational agents like the GSI AL102 and the beta-catenin inhibitor tegavivint [6] [1] [3].

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